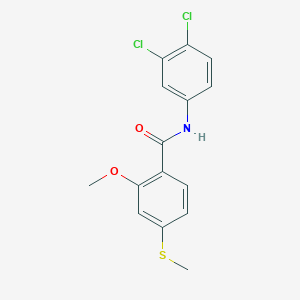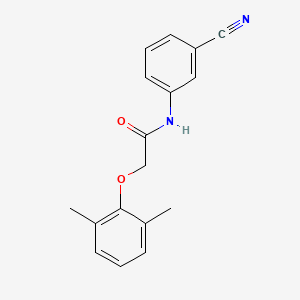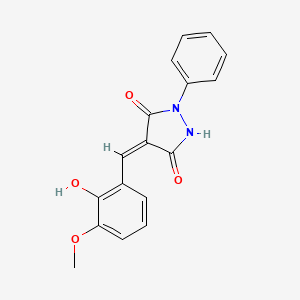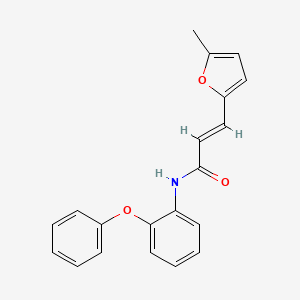
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications. In
作用机制
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately affects gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of JAK1, JAK2, and JAK3, but has minimal or no effect on other kinases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits cytokine signaling and reduces inflammation. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has some limitations as well. It has low solubility in water and may require the use of organic solvents for experiments. It also has off-target effects on other kinases, which may complicate data interpretation.
未来方向
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Future research should focus on developing more selective JAK inhibitors that have fewer off-target effects. The use of N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide in combination with other drugs or therapies should also be explored. Additionally, the role of JAK signaling in different cellular processes and diseases should be further elucidated.
合成方法
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-nitrobenzaldehyde to form an intermediate. The intermediate is then reduced with sodium borohydride to obtain 2-methoxy-4-(methylthio)benzaldehyde. The final step involves the reaction of the 2-methoxy-4-(methylthio)benzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide.
科学研究应用
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been widely used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular non-receptor tyrosine kinases that play a crucial role in signal transduction pathways. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs, which in turn affects downstream signaling pathways and gene expression. N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been used to study various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQWWTRHRVNPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)